molecular formula C7H2Cl2F2O2 B6321320 3,4-Dichloro-2,5-difluorobenzoic acid CAS No. 191873-28-6

3,4-Dichloro-2,5-difluorobenzoic acid

Cat. No.: B6321320
CAS No.: 191873-28-6
M. Wt: 226.99 g/mol
InChI Key: MMLHWWHJPZNSGN-UHFFFAOYSA-N
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Description

3,4-Dichloro-2,5-difluorobenzoic acid is an organic compound with the molecular formula C7H2Cl2F2O2 It is a derivative of benzoic acid, characterized by the presence of two chlorine atoms and two fluorine atoms on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-2,5-difluorobenzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of 4-chloro-3,5-difluorobenzonitrile, followed by selective reduction, diazotization, and chlorination . The reaction conditions often require the use of concentrated nitric acid and sulfuric acid for nitration, followed by sodium nitrite for diazotization and subsequent chlorination.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-2,5-difluorobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The carboxylic acid group can be oxidized to form other derivatives, while reduction reactions can modify the aromatic ring.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent can facilitate substitution reactions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction can lead to the formation of different carboxylic acid derivatives.

Scientific Research Applications

3,4-Dichloro-2,5-difluorobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dichloro-2,5-difluorobenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity towards these targets. The compound can inhibit or activate certain biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dichloro-2,5-difluorobenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in the synthesis of specialized compounds and materials that require precise chemical modifications.

Properties

IUPAC Name

3,4-dichloro-2,5-difluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2F2O2/c8-4-3(10)1-2(7(12)13)6(11)5(4)9/h1H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMLHWWHJPZNSGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)Cl)Cl)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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